molecular formula C14H17N5O2S B2995723 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 869067-61-8

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2995723
CAS No.: 869067-61-8
M. Wt: 319.38
InChI Key: QTPNDVHMXHRTQJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazine core substituted with an amino group at position 4, a methyl group at position 6, and a ketone at position 3. A thioether linkage connects the triazine ring to an acetamide group, which is further substituted with a 4-ethylphenyl moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-10-4-6-11(7-5-10)16-12(20)8-22-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNDVHMXHRTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its molecular properties, biological activities, and research findings from various studies.

Molecular Formula : C10H12N6O2S2
Molecular Weight : 312.4 g/mol
IUPAC Name : 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
CAS Number : 869067-89-0

Biological Activity Overview

The biological activity of this compound has been explored in several areas including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize the findings from various studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazine moieties exhibit significant antimicrobial properties. The presence of the thiazole ring in our compound is hypothesized to contribute to its effectiveness against various bacterial strains.

Study Findings

  • Antibacterial Effects : In vitro studies demonstrate that derivatives of triazine compounds show promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that similar compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the sulfur atom in the thiazole ring .

Anticancer Activity

The anticancer potential of this compound has also been explored.

Key Research Insights

  • Cell Line Studies : In studies using various cancer cell lines (e.g., A431 and Jurkat cells), compounds with similar structures demonstrated IC50 values indicating effective cytotoxicity at low concentrations . For example, one derivative exhibited an IC50 of less than 1 µg/mL against these cell lines.
  • Structure Activity Relationship (SAR) : Analysis suggests that the presence of electron-donating groups enhances anticancer activity. Specifically, modifications to the phenyl ring can significantly impact potency .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy.

Observations

  • In Vivo Studies : Animal models have shown that similar triazine derivatives can reduce inflammation markers significantly when administered .
  • Mechanisms : The anti-inflammatory action is thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram+/- bacteria
AnticancerIC50 < 1 µg/mL in cancer cell lines
Anti-inflammatoryReduction in inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazine derivatives with variable aryl substituents on the acetamide nitrogen. Below is a systematic comparison with structurally analogous compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituent on Phenyl Ring Electronic Effect Steric Bulk CAS RN Key Properties
2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide 4-Ethyl Electron-donating Moderate N/A Balanced lipophilicity (logP ~2.5 estimated)
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethyl Electron-donating High 381716-93-4 Reduced solubility due to steric hindrance
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide 4-Chloro Electron-withdrawing Low 540772-30-3 Increased polarity (logP ~2.0 estimated)
2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide 4-Isopropyl Electron-donating High 733004-64-3 High lipophilicity (logP ~3.0 estimated)
  • Ethyl and isopropyl groups (electron-donating) increase electron density on the phenyl ring, possibly stabilizing π-π interactions in hydrophobic binding pockets .
  • Steric Effects :

    • 2,4-Dimethyl and 4-isopropyl substituents introduce steric bulk, which could hinder molecular packing in crystalline forms or reduce binding affinity to sterically constrained targets .

Hydrogen-Bonding and Crystallographic Behavior

The triazine core and acetamide group facilitate hydrogen-bonding networks. Evidence from analogous compounds suggests that electron-withdrawing substituents (e.g., 4-chloro) may strengthen hydrogen bonds between the acetamide NH and carbonyl oxygen, influencing crystal packing and solubility . In contrast, bulky alkyl groups (e.g., isopropyl) may disrupt intermolecular interactions, leading to amorphous solid forms .

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